Cas no 2094154-09-1 (N-methyltricyclo7.3.1.0,2,7trideca-2,4,6,10-tetraen-13-amine hydrochloride)

N-メチルトリシクロ[7.3.1.0,2,7]トリデカ-2,4,6,10-テトラエン-13-アミン塩酸塩は、複雑な多環式構造を持つ有機化合物です。この化合物は、特異な三環構造と共役二重結合を有し、高い安定性と反応性を兼ね備えています。塩酸塩形態により水溶性が向上し、生化学的応用や医薬品中間体としての利用に適しています。分子内に存在するアミン基は、さらなる化学修飾の可能性を提供し、創薬研究における多様な誘導体合成が可能です。X線結晶構造解析により立体配置が確認されており、精密有機合成における構築ユニットとしての価値が高いです。

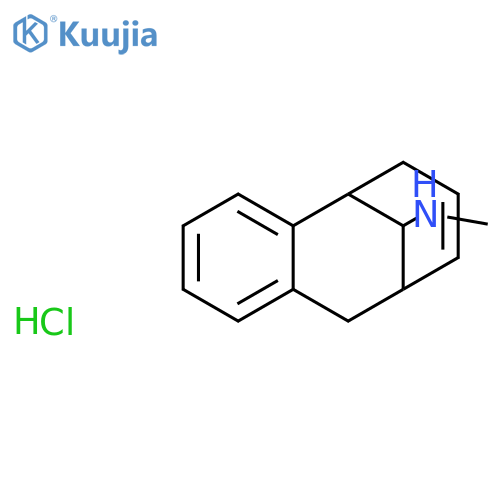

2094154-09-1 structure

商品名:N-methyltricyclo7.3.1.0,2,7trideca-2,4,6,10-tetraen-13-amine hydrochloride

CAS番号:2094154-09-1

MF:C14H18ClN

メガワット:235.752422809601

CID:5241450

N-methyltricyclo7.3.1.0,2,7trideca-2,4,6,10-tetraen-13-amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 5,9-Methanobenzocycloocten-11-amine, 5,6,9,10-tetrahydro-N-methyl-, hydrochloride (1:1) (ACI)

- N-methyltricyclo7.3.1.0,2,7trideca-2,4,6,10-tetraen-13-amine hydrochloride

-

- インチ: 1S/C14H17N.ClH/c1-15-14-11-6-4-8-13(14)12-7-3-2-5-10(12)9-11;/h2-7,11,13-15H,8-9H2,1H3;1H

- InChIKey: YWMKOVCRBYHWMR-UHFFFAOYSA-N

- ほほえんだ: Cl.C1C=C2CC3C(NC)C(C2=CC=1)CC=C3

N-methyltricyclo7.3.1.0,2,7trideca-2,4,6,10-tetraen-13-amine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-298068-1.0g |

N-methyltricyclo[7.3.1.0,2,7]trideca-2,4,6,10-tetraen-13-amine hydrochloride |

2094154-09-1 | 1.0g |

$0.0 | 2023-02-28 | ||

| Enamine | EN300-298068-1g |

N-methyltricyclo[7.3.1.0,2,7]trideca-2,4,6,10-tetraen-13-amine hydrochloride |

2094154-09-1 | 1g |

$0.0 | 2023-09-06 |

N-methyltricyclo7.3.1.0,2,7trideca-2,4,6,10-tetraen-13-amine hydrochloride 関連文献

-

2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

2094154-09-1 (N-methyltricyclo7.3.1.0,2,7trideca-2,4,6,10-tetraen-13-amine hydrochloride) 関連製品

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 57707-64-9(2-azidoacetonitrile)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量